molecular formula C11H12N2O2S B2533882 (E)-N-(5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1351664-71-5

(E)-N-(5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2533882
CAS No.: 1351664-71-5
M. Wt: 236.29
InChI Key: FOXOFUMBGWYIDJ-ONEGZZNKSA-N
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Description

Synthesis Analysis

A series of new 5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized from the reaction of 2- (5- ( (5-benzoyl-1H-benzo [d] [1,2,3] triazol-1-yl) methyl)-2-thioxo-1,3,4-oxadiazol-3 (2H)-yl) acetohydrazide with aromatic aldehydes and succinic anhydride reaction .

Scientific Research Applications

Dye-Sensitized Solar Cells

The application of organic dyes with structures related to "(E)-N-(5-oxopyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide" has been investigated for dye-sensitized solar cells (DSSCs). Organic dyes featuring a donor−π-conjugation−acceptor (D−π−A) structure, where the electron donor and acceptor groups are pyrrolidine and cyano acrylic acid, respectively, have shown promise in sensitizing nanocrystalline TiO2 solar cells. The incorporation of thiophene units within the conjugated chain has been studied, with findings indicating the influence of the π-conjugation units on the solar-to-electrical energy conversion efficiencies under specific irradiation conditions (Qin et al., 2007).

Nonlinear Optical Materials

Derivatives of "this compound" have also been explored for their potential in nonlinear optical (NLO) materials. The design and synthesis of thiophene dyes with donor-acceptor substituents have demonstrated enhanced nonlinear optical limiting, which is crucial for applications in protecting human eyes and optical sensors, as well as in stabilizing light sources in optical communications. These studies highlight the significance of structural manipulations, such as the incorporation of thiophene units and electron-withdrawing groups, in tuning the materials' optical properties for specific applications (Anandan et al., 2018).

Properties

IUPAC Name

(E)-N-(5-oxopyrrolidin-3-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-10(4-3-9-2-1-5-16-9)13-8-6-11(15)12-7-8/h1-5,8H,6-7H2,(H,12,15)(H,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXOFUMBGWYIDJ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CNC1=O)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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